Cas no 41679-33-8 ((4E, 8Z)-Sphingadienine-C18)

(4E, 8Z)-Sphingadienine-C18 structure
(4E, 8Z)-Sphingadienine-C18 structure
Product Name:(4E, 8Z)-Sphingadienine-C18
CAS No:41679-33-8
MF:C18H35NO2
MW:297.476005792618
CID:2025869
PubChem ID:11993697
Update Time:2025-04-24

(4E, 8Z)-Sphingadienine-C18 Chemical and Physical Properties

Names and Identifiers

    • (4E,8Z)-2-amino-1,3-dihydroxy-4,8-octadecadiene
    • d18:2(t4,c8)
    • trans-4,cis-8-sphingadienine
    • (4E, 8Z)-Sphingadienine-C18
    • LMSP01080011
    • sphinga-4E,8Z-dienine
    • 4E,8Z-Sphingadiene, (2S,3R,4E,8Z)-2-aminooctadec-4,8-diene-1,3-diol, powder
    • (4E,8Z,d18:2) sphingosine
    • 41679-33-8
    • (4E,8Z)-Sphingadienine-C18
    • SCHEMBL23521235
    • (E,Z)-D-erythro-2-Amino-4,8-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,8-octadecadiene-1,3-diol;
    • (2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol
    • CHEBI:196237
    • Inchi: 1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1
    • InChI Key: RTQVJTLVVBJRJG-NZDSQIAKSA-N
    • SMILES: O[C@H](/C=C/CC/C=C\CCCCCCCCC)[C@H](CO)N

Computed Properties

  • Exact Mass: 297.266779359Da
  • Monoisotopic Mass: 297.266779359Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 14
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 66.5Ų

(4E, 8Z)-Sphingadienine-C18 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
S680650-1mg
(4E, 8Z)-Sphingadienine-C18
41679-33-8
1mg
$207.00 2023-05-17
TRC
S680650-10mg
(4E, 8Z)-Sphingadienine-C18
41679-33-8
10mg
$1642.00 2023-05-17
TRC
S680650-100mg
(4E, 8Z)-Sphingadienine-C18
41679-33-8
100mg
$ 23000.00 2023-09-06

Additional information on (4E, 8Z)-Sphingadienine-C18

Compound CAS No 41679-33-8: (4E,8Z)-2-amino-1,3-dihydroxy-4,8-octadecadiene

The compound CAS No 41679-33-8, also known as (4E,8Z)-2-amino-1,3-dihydroxy-4,8-octadecadiene, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural properties and promising biological activity. Recent studies have highlighted its role in lipid signaling pathways and its potential as a bioactive agent in pharmaceutical development.

Structural Insights: The molecule features an octadecadiene backbone with two double bonds at positions 4 and 8, designated as the (E) and (Z) configurations respectively. The presence of an amino group at position 2 and hydroxyl groups at positions 1 and 3 introduces significant functional diversity. This structure allows for multiple interaction possibilities, making it a versatile compound for both academic research and practical applications.

Biological Activity: Recent research has focused on the compound's ability to modulate cellular signaling pathways. For instance, studies have shown that (4E,8Z)-2-amino-1,3-dihydroxy-4,8-octadecadiene can influence the production of bioactive lipids such as prostaglandins and leukotrienes. These findings suggest potential therapeutic applications in inflammation-related disorders and cardiovascular diseases.

Synthesis and Characterization: The synthesis of this compound involves a multi-step process that includes selective hydrogenation and oxidation reactions. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structure. These methods ensure high purity and structural integrity, which are critical for both experimental studies and industrial scale-up.

Applications in Industry: Beyond its biological significance, CAS No 41679-33-8 has shown promise in the cosmetics industry as a potential anti-inflammatory agent. Its ability to stabilize lipid membranes makes it a candidate for use in skincare products aimed at reducing oxidative stress. Additionally, its role in lipid metabolism could pave the way for innovative dietary supplements.

Future Directions: Ongoing research is exploring the compound's potential as a lead molecule for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its therapeutic potential. Furthermore, advancements in synthetic biology may enable more efficient production methods, making this compound more accessible for large-scale applications.

In conclusion, (4E,8Z)-2-amino-1,3-dihydroxy-4,8-octadecadiene represents a cutting-edge molecule with multifaceted applications across various fields. Its unique structure and bioactive properties make it a subject of intense scientific interest. As research progresses, this compound is poised to contribute significantly to both scientific understanding and practical innovations.

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